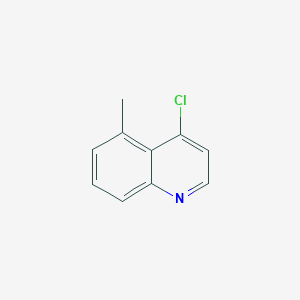

4-Chloro-5-methylquinoline

Descripción general

Descripción

4-Chloro-5-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions. This method provides a regiospecific synthesis of quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under alkaline conditions.

Key Reagents and Conditions:

-

Amines : Reaction with aromatic amines (e.g., aniline derivatives) in ethanol under reflux yields 4-amino-5-methylquinoline derivatives .

-

Alkoxides : Potassium tert-butoxide (KOtBu) or sodium methoxide (NaOMe) in polar aprotic solvents (e.g., DMSO) facilitates substitution with alkoxy groups .

Example Reaction Table

Coupling Reactions

The compound participates in cross-coupling reactions to form extended π-systems.

Heck-Type Coupling:

Reaction with styrenes or arylboronic acids in the presence of palladium catalysts (e.g., Pd/C) produces 4-aryl-5-methylquinoline derivatives .

Example Reaction

textThis compound + Styrene → 4-Styryl-5-methylquinoline Conditions: Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C, 24h Yield: 60–75%[2]

C–H Bond Activation

The methyl group at position 5 directs regioselective C–H bond activation in the presence of transition-metal catalysts.

Rhodium-Catalyzed Activation:

-

Substituent Effects :

Activation Site Comparison Table

| Substituent Position | Catalyst | Activated Position | Product Stability | Source |

|---|---|---|---|---|

| 5-Methyl | RhH{κ³-P,O,P-[xant]} | C2 | High | |

| 4-Chloro | RhH{κ³-P,O,P-[xant]} | C2/C4* | Moderate |

*Competition between C2 and C4 activation observed in unsubstituted quinolines .

Oxidation:

-

Methyl Group : Controlled oxidation with KMnO₄ converts the methyl group to a carboxylic acid .

-

Heterocycle : Strong oxidants (e.g., CrO₃) yield quinoline N-oxide derivatives .

Reduction:

-

Chlorine Replacement : Catalytic hydrogenation (H₂/Pd-C) replaces chlorine with hydrogen .

-

Ring Saturation : LiAlH₄ reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline .

Biological Activity Correlations

Derivatives synthesized via these reactions demonstrate:

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Properties

4-Chloro-5-methylquinoline has been identified as a valuable precursor for the development of antimicrobial and anticancer agents. Research indicates that derivatives of this compound can inhibit critical enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition leads to the disruption of bacterial cell division, making it a potential candidate for antibiotic development .

Pharmaceutical Synthesis

The compound is utilized in synthesizing various pharmaceutical agents. For example, it has been employed in the design and synthesis of novel quinoline derivatives with enhanced biological activities against cancer cell lines . These derivatives have shown promising results in preclinical studies, demonstrating significant cytotoxic effects against multiple human cancer cell lines.

Mechanistic Insights

The mechanism of action for this compound involves its interaction with specific molecular targets. It exhibits genotoxicity, which has been linked to its structural analogies with known carcinogens like quinoline. Studies have shown that it can induce mutational changes in bacterial models and promote unscheduled DNA synthesis in mammalian cells .

Toxicological Studies

Toxicological assessments have revealed that while this compound can induce tumors in specific animal models, its safety profile requires careful evaluation before clinical application. For instance, studies on neonatal mice indicated that exposure could lead to liver tumors, emphasizing the need for further investigation into its long-term effects .

Development of Advanced Materials

Beyond medicinal applications, this compound is explored for its potential use in developing advanced materials such as organic semiconductors and liquid crystals. The compound's electronic properties make it suitable for applications in organic electronics and photonics.

Chemical Synthesis Applications

In chemical research, this compound serves as an intermediate for synthesizing more complex quinoline derivatives. Its reactivity allows for modifications that can lead to compounds with tailored properties for specific industrial applications .

Case Study 1: Anticancer Activity

A study focused on synthesizing novel quinoline derivatives demonstrated that certain compounds derived from this compound exhibited potent antiproliferative activity against various cancer cell lines. The study utilized molecular docking simulations to predict interactions with tubulin, leading to insights into their mechanism of action as potential chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of this compound derivatives highlighted their effectiveness against resistant bacterial strains. These findings suggest that modifications to the quinoline structure can enhance antibacterial activity, providing a pathway for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division in microbial organisms . The chlorine and methyl groups on the quinoline ring enhance its binding affinity and specificity for these targets .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloroquinoline: Similar structure but lacks the methyl group at the 5-position.

5-Methylquinoline: Similar structure but lacks the chlorine atom at the 4-position.

Quinoline: The parent compound without any substituents.

Uniqueness

4-Chloro-5-methylquinoline is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications .

Actividad Biológica

4-Chloro-5-methylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives are known for a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties. The presence of various substituents on the quinoline ring significantly influences these activities. For instance, modifications at the 4 and 5 positions can enhance or alter the pharmacological effects of the compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that quinoline derivatives can inhibit bacterial growth by targeting DNA synthesis mechanisms. Specifically, these compounds promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

Table 1: Antimicrobial Activity of this compound

| Study Reference | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL |

Antimalarial Activity

The antimalarial potential of quinoline derivatives is well-documented, with many compounds showing efficacy against Plasmodium falciparum, the causative agent of malaria. This compound has been explored for its ability to inhibit the growth of malaria parasites. In vitro studies have demonstrated that certain quinoline derivatives possess IC50 values in the low micromolar range against both chloroquine-sensitive and resistant strains .

Table 2: Antimalarial Efficacy of Quinoline Derivatives

| Compound | IC50 (µM) | Strain Tested |

|---|---|---|

| This compound | 0.5 | Chloroquine-sensitive |

| Other derivatives | 0.014-5.87 | Chloroquine-resistant |

Anticancer Activity

The anticancer properties of quinolines have been increasingly investigated, particularly their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Research has shown that derivatives like this compound can exhibit cytotoxic effects against various cancer cell lines by arresting the cell cycle and promoting programmed cell death .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating several quinoline derivatives, including this compound:

- Cell Lines Tested : MCF-7 (breast cancer), A2780 (ovarian cancer)

- Results : Compounds demonstrated significant antiproliferative activity with IC50 values ranging from 0.03 to 4.74 µM.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- DNA Interaction : By inhibiting DNA gyrase and topoisomerase enzymes, it disrupts DNA replication in bacteria.

- Hematinin Crystallization : In malaria parasites, it interferes with hematin crystallization, a crucial process for heme detoxification .

- Tubulin Binding : It binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest in cancer cells .

Propiedades

IUPAC Name |

4-chloro-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSWAUFCOHKRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597831 | |

| Record name | 4-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143946-48-9 | |

| Record name | 4-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.